![molecular formula C10H11NO2S B2705896 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2225141-61-5](/img/structure/B2705896.png)

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

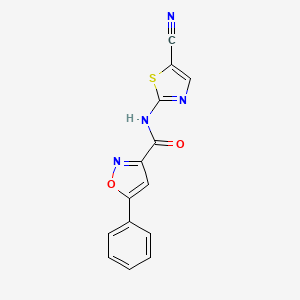

“1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a chemical compound with the molecular formula C10H11NO2S . It is part of the bicyclo[2.1.1]hexane family, which is increasingly important in the development of bio-active compounds .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes, such as this compound, has been achieved through an efficient and modular approach . This strategy involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) . This indicates the presence of a thiazolyl group attached to a bicyclo[2.1.1]hexane structure, with a carboxylic acid functional group.Chemical Reactions Analysis

The synthesis of this compound involves a [2 + 2] cycloaddition reaction . This reaction is part of the broader class of pericyclic reactions, which are concerted processes that occur without any intermediates. The loss of the aromatic ring in the system affected the triplet excited state energy (ET) of diene 26 and it was therefore higher than its aromatic counterpart 7a .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 209.27 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

Antibacterial Properties

Thiazole derivatives, including our compound of interest, have garnered attention due to their high biological activity. In a study by Sapijanskaitė-Banevič et al., a series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were synthesized. These compounds exhibited significant antibacterial effects against Gram-positive strains such as Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes, as well as Gram-negative bacteria like Pseudomonas aeruginosa, Escherichia coli, and Salmonella enterica enteritidis. Notably, many of these compounds demonstrated increased antibacterial activity compared to the standard antibiotic Oxytetracycline .

Antifungal Activity

Thiazoles also exhibit antifungal properties. Researchers have explored the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of active compounds. While MIC determines the inhibitory effect, MFC assesses the capacity to kill fungi. Investigating the antifungal potential of our compound could yield valuable insights .

Therapeutic Applications

Thiazoles find applications beyond antimicrobial activity. For instance:

- Barbiturate or Opiate Poisoning Cure : Amiphenazole, a thiazole derivative, is employed in treating barbiturate or opiate poisoning .

- Antitumor and Cytotoxic Effects : Certain thiazole-containing compounds have demonstrated potent effects on tumor cell lines. Further exploration of our compound’s antitumor potential could be promising .

Agricultural Use

2-Aminothiazoles have found application as herbicides and fungicides in agriculture. Investigating whether our compound shares similar properties could be intriguing .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

1-(1,3-thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-9(13)8-6-1-2-10(8,3-6)7-4-11-5-14-7/h4-6,8H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHVGOHPFBEPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C2C(=O)O)C3=CN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |

CAS RN |

2225141-61-5 |

Source

|

| Record name | 1-(1,3-thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2705813.png)

![[(2R,3S)-2-phenyloxolan-3-yl]methanamine hydrochloride](/img/no-structure.png)

![6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2705819.png)

![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)

![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2705827.png)

![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)

![Sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B2705833.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2705834.png)

![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)